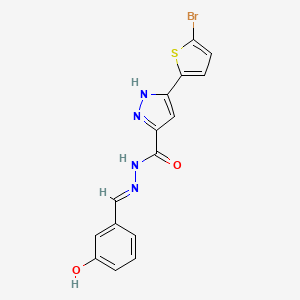

3-(5-Bromothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Descripción

3-(5-Bromothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a brominated thiophene ring and a 3-hydroxybenzylidene hydrazone moiety.

Propiedades

Número CAS |

303104-92-9 |

|---|---|

Fórmula molecular |

C15H11BrN4O2S |

Peso molecular |

391.2 g/mol |

Nombre IUPAC |

5-(5-bromothiophen-2-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H11BrN4O2S/c16-14-5-4-13(23-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(21)6-9/h1-8,21H,(H,18,19)(H,20,22)/b17-8+ |

Clave InChI |

DREMFXIYUWJROJ-CAOOACKPSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

SMILES canónico |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(5-Bromo-2-tienil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida generalmente implica múltiples pasos:

Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar hidracina con una 1,3-dicetona adecuada en condiciones ácidas o básicas.

Introducción del grupo bromotiofeno: Este paso implica la bromación de tiofeno seguida de su acoplamiento con el anillo de pirazol utilizando una reacción de acoplamiento cruzado catalizada por paladio.

Formación de la porción hidroxibencilideno: Esto se hace típicamente condensando 3-hidroxibenzaldehído con el derivado de pirazol en condiciones de reflujo en presencia de un catalizador ácido.

Métodos de producción industrial

La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto podría implicar reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de sistemas automatizados para monitorear y ajustar los parámetros.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el trióxido de cromo o el permanganato de potasio.

Reducción: El grupo carbonilo en la porción hidroxibencilideno se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El átomo de bromo en el grupo bromotiofeno se puede sustituir con varios nucleófilos como aminas o tioles en condiciones adecuadas.

Reactivos y condiciones comunes

Oxidación: Trióxido de cromo en ácido acético, permanganato de potasio en agua.

Reducción: Borohidruro de sodio en etanol, hidruro de litio y aluminio en éter.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio o carbonato de potasio.

Productos principales

Oxidación: Formación de un compuesto carbonílico.

Reducción: Formación de un alcohol.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

3-(5-Bromo-2-tienil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Posible uso como sonda para estudiar procesos biológicos debido a su estructura única.

Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de 3-(5-Bromo-2-tienil)-N’-(3-hidroxibencilideno)-1H-pirazol-5-carbohidrazida depende de su aplicación específica:

Actividad biológica: Puede interactuar con enzimas o receptores específicos, modulando su actividad y provocando efectos terapéuticos.

Ciencia de materiales: Puede participar en procesos de transferencia de electrones, contribuyendo a sus propiedades electrónicas.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

*Calculated based on molecular formula.

Structural and Electronic Effects

- Halogenated derivatives (e.g., 2,4-dichlorobenzylidene in ) may exhibit higher metabolic stability but lower solubility.

- Hydroxy and Methoxy Substituents: The 3-hydroxybenzylidene group in the target compound and the 3-ethoxy-4-hydroxy variant in introduce hydrogen-bond donors/acceptors, improving water solubility and target interaction.

- Heteroaromatic Substituents : The pyridinylmethylene group in introduces a basic nitrogen atom, which could enhance binding to metalloenzymes or nucleic acids.

Actividad Biológica

3-(5-Bromothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of hydrazones, characterized by its unique structure that includes a pyrazole ring and a bromothiophene moiety. The molecular formula is with a molecular weight of 391.2 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including condensation reactions typical of hydrazone derivatives. The general synthetic pathway may include:

- Formation of the Pyrazole Ring : Utilizing appropriate hydrazines and carbonyl compounds.

- Bromination : Introducing the bromothiophene moiety through electrophilic substitution.

- Hydroxybenzylidene Formation : Condensing the hydroxybenzaldehyde with the pyrazole derivative.

These steps allow for the introduction of various functional groups to enhance biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene rings exhibit a wide range of biological activities, including:

- Anticancer Activity : Studies have shown that similar compounds can inhibit the growth of cancer cell lines, including A549 lung cancer cells, where derivatives demonstrated significant inhibitory effects .

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities against various pathogens .

- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

A study focusing on novel substituted pyrazole derivatives found that certain compounds exhibited notable growth inhibition in A549 cells, with one derivative inducing apoptosis effectively . The mechanism of action is believed to involve interaction with specific cellular pathways leading to programmed cell death.

Antimicrobial Studies

A series of pyrazole derivatives were tested against bacterial strains such as E. coli and S. aureus. Compounds showed varying degrees of activity, with some exhibiting high potency comparable to established antibiotics . This suggests that modifications in the structure can significantly enhance antimicrobial efficacy.

Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives had substantial anti-inflammatory effects, achieving inhibition rates comparable to ibuprofen . This highlights their potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide | Hydroxy group instead of methoxy | Antimicrobial |

| 3-(5-methylfuran-2-yl)-N'-(4-methoxybenzylidene)-1H-pyrazole | Furan ring instead of thiophene | Anticancer |

| N'-(4-pyridinylmethylidene)-1H-pyrazole | Pyridine ring substitution | Anti-inflammatory |

The unique combination of bromothiophene and hydroxybenzylidene in 3-(5-bromothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide may enhance its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.